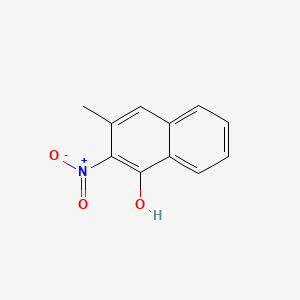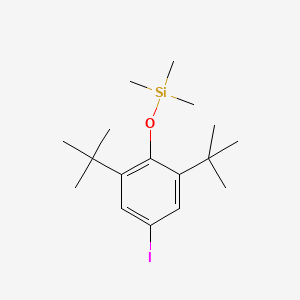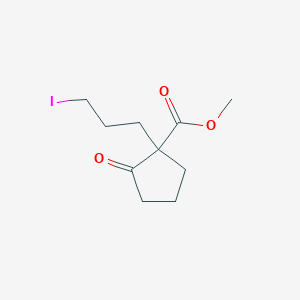![molecular formula C22H25F B14308549 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene CAS No. 110281-36-2](/img/no-structure.png)
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a fluoropropyl group and a pentylphenyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Ethynylbenzene Intermediate: This step involves the coupling of a pentyl-substituted phenylacetylene with a halogenated benzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of the Fluoropropyl Group: The ethynylbenzene intermediate can then be reacted with a fluoropropyl halide under basic conditions to introduce the fluoropropyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Fluoropropyl)-4-ethynylbenzene: Lacks the pentylphenyl group, which may affect its chemical properties and applications.
1-(3-Fluoropropyl)-4-phenylethynylbenzene:
Propiedades
| 110281-36-2 | |
Fórmula molecular |
C22H25F |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-(3-fluoropropyl)-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H25F/c1-2-3-4-6-19-8-12-21(13-9-19)16-17-22-14-10-20(11-15-22)7-5-18-23/h8-15H,2-7,18H2,1H3 |
Clave InChI |
GEXWQWHXIISCFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)


![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
